molecular formula C27H28N6O2S3 B11032490 Ethyl 2-(1,3-benzothiazol-2-ylamino)-4-({[(4-benzylpiperazin-1-yl)carbonothioyl]sulfanyl}methyl)pyrimidine-5-carboxylate

Ethyl 2-(1,3-benzothiazol-2-ylamino)-4-({[(4-benzylpiperazin-1-yl)carbonothioyl]sulfanyl}methyl)pyrimidine-5-carboxylate

Cat. No.: B11032490
M. Wt: 564.8 g/mol
InChI Key: KNAPXFVVJTYORN-UHFFFAOYSA-N
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Description

ETHYL 2-(1,3-BENZOTHIAZOL-2-YLAMINO)-4-({[(4-BENZYLPIPERAZINO)CARBOTHIOYL]SULFANYL}METHYL)-5-PYRIMIDINECARBOXYLATE is a complex organic compound that features a combination of benzothiazole, piperazine, and pyrimidine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(1,3-BENZOTHIAZOL-2-YLAMINO)-4-({[(4-BENZYLPIPERAZINO)CARBOTHIOYL]SULFANYL}METHYL)-5-PYRIMIDINECARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and pyrimidine intermediates, followed by their coupling through various reaction mechanisms such as nucleophilic substitution and condensation reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(1,3-BENZOTHIAZOL-2-YLAMINO)-4-({[(4-BENZYLPIPERAZINO)CARBOTHIOYL]SULFANYL}METHYL)-5-PYRIMIDINECARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzothiazole or pyrimidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

ETHYL 2-(1,3-BENZOTHIAZOL-2-YLAMINO)-4-({[(4-BENZYLPIPERAZINO)CARBOTHIOYL]SULFANYL}METHYL)-5-PYRIMIDINECARBOXYLATE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 2-(1,3-BENZOTHIAZOL-2-YLAMINO)-4-({[(4-BENZYLPIPERAZINO)CARBOTHIOYL]SULFANYL}METHYL)-5-PYRIMIDINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **ETHYL 2-(1,3-BENZOTHIAZOL-2-YLAMINO)-4-({[(4-BENZYLPIPERAZINO)CARBOTHIOYL]SULFANYL}METHYL)-5-PYRIMIDINECARBOXYLATE
  • **3-ETHYL-1-(2-{2-[2-(3-ETHYL-3H-BENZIMIDAZOL-1-IUM-1-YL)ETHOXY]ETHOXY}ETHYL)-3H-BENZIMIDAZOL-1-IUM BIS [3-((2Z)-2-{(2E)-2-ETHYL-3-[5-METHOXY-1-(3-SULFONATOPROPYL)THIENO[2,3-E][1,3]BENZOTHIAZOL-1-IUM-2-YL]-2-PROPENYLIDENE}-5-METHYL-1,3-BENZOTHIAZOL-3-YL)-1-PROPANESULFONATE]

Uniqueness

ETHYL 2-(1,3-BENZOTHIAZOL-2-YLAMINO)-4-({[(4-BENZYLPIPERAZINO)CARBOTHIOYL]SULFANYL}METHYL)-5-PYRIMIDINECARBOXYLATE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C27H28N6O2S3

Molecular Weight

564.8 g/mol

IUPAC Name

ethyl 2-(1,3-benzothiazol-2-ylamino)-4-[(4-benzylpiperazine-1-carbothioyl)sulfanylmethyl]pyrimidine-5-carboxylate

InChI

InChI=1S/C27H28N6O2S3/c1-2-35-24(34)20-16-28-25(31-26-30-21-10-6-7-11-23(21)38-26)29-22(20)18-37-27(36)33-14-12-32(13-15-33)17-19-8-4-3-5-9-19/h3-11,16H,2,12-15,17-18H2,1H3,(H,28,29,30,31)

InChI Key

KNAPXFVVJTYORN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1CSC(=S)N2CCN(CC2)CC3=CC=CC=C3)NC4=NC5=CC=CC=C5S4

Origin of Product

United States

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